molecular formula C8H18Cl2N2 B8123302 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride

8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride

Cat. No.: B8123302
M. Wt: 213.15 g/mol
InChI Key: XXQOKZBMTJGBLW-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride is a chemical compound belonging to the class of organic compounds known as amines. It is characterized by its bicyclic structure and the presence of a nitrogen atom within the ring system. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-8-azabicyclo[321]octan-2-amine;dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. The use of advanced chemical reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is utilized to study various biochemical processes and pathways. It can serve as a probe to investigate enzyme activities and receptor interactions.

Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride

  • 8-Azabicyclo[3.2.1]octan-2-amine;dihydrochloride

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine

Uniqueness: 8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride stands out due to its specific structural features and reactivity profile. Its methyl group at the 8-position and the presence of the dihydrochloride salt contribute to its distinct chemical behavior compared to similar compounds.

Properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-6-2-4-7(9)8(10)5-3-6;;/h6-8H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQOKZBMTJGBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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